3-fluoro-N-(2-hydroxypropyl)benzamide
Description
3-Fluoro-N-(2-hydroxypropyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine substituent at the 3-position of the benzoyl ring and a 2-hydroxypropyl group attached to the amide nitrogen.
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7(13)6-12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEVGRABEZBHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
Target Compound : 3-Fluoro-N-(2-hydroxypropyl)benzamide
- Benzamide substituent : 3-Fluoro.
- Amide side chain : 2-Hydroxypropyl.
- Key properties: Moderate lipophilicity (inferred from fluorine and hydroxyl group balance), hydrogen-bonding capacity (1 donor, 3 acceptors).
Analogues :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents: 3-Methyl (electron-donating) on benzamide; 2-hydroxy-1,1-dimethylethyl (bulkier side chain).
- Applications: N,O-bidentate directing group for metal-catalyzed C–H functionalization.
- Structural impact: Increased steric hindrance reduces reactivity compared to 2-hydroxypropyl.
3-Fluoro-N-(1-phenylpropyl)benzamide (3m)
- Substituents: 3-Fluoro on benzamide; 1-phenylpropyl (hydrophobic side chain).
- Synthesis yield: 41% (electrochemical C–H amidation).
- Properties: Orange amorphous solid; higher logP due to phenyl group.
(R)-N-(2-Hydroxypropyl)benzamide Substituents: No fluorine on benzamide; stereospecific R-configuration. Relevance: Highlights the role of stereochemistry in biological activity (unexplored in fluorinated version).
3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide Substituents: Pyrazole ring instead of hydroxypropyl. Properties: MW 247.27, logP 2.46, polar surface area 38.5 Ų.
Insights :
- Bulky substituents (e.g., dihydroisoquinolinyl) reduce yields (48.9%) due to steric challenges .
- Electrochemical methods (e.g., for 3m) offer direct functionalization but with moderate efficiency .
Physicochemical Properties
*Estimated based on structural analogues.
Key Observations :
- Fluorine increases electronegativity, enhancing binding to biological targets (e.g., enzymes or receptors).
- Hydroxypropyl improves aqueous solubility compared to hydrophobic side chains (e.g., 1-phenylpropyl).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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